2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride
Description
Chemical Structure: The compound features a central ethylamine backbone substituted with a 4-ethyl-piperazine ring and a 4-methoxy-phenyl group. Its dihydrochloride salt form enhances solubility and stability.
Molecular Formula: C₁₅H₂₇Cl₂N₃O (corrected from C₁₈H₂₉Cl₂N₃O in , likely a typographical error) .
Key Properties:
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2ClH/c1-3-17-8-10-18(11-9-17)15(12-16)13-4-6-14(19-2)7-5-13;;/h4-7,15H,3,8-12,16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMAVWXJOAQMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CN)C2=CC=C(C=C2)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride is a chemical compound characterized by its unique structural features, including a piperazine ring and a methoxy-substituted phenyl group. This compound is classified as an ethylamine derivative, which enhances its solubility and stability for pharmaceutical applications. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C15H25N3O·2HCl
- Molecular Weight : 263.3785 g/mol
- CAS Number : 924868-38-2
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential pharmacological effects.
Pharmacological Effects
- Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants. The piperazine ring is a common motif in many antidepressant medications, suggesting that this compound may exhibit similar effects through serotonin receptor modulation .
- Anxiolytic Properties : The methoxy group on the phenyl ring may contribute to anxiolytic effects, akin to other piperazine derivatives known for their anxiolytic properties .
- Anticancer Potential : Preliminary studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may enhance its interaction with biological targets involved in cancer pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors) due to the presence of the piperazine moiety.
- Cell Proliferation Inhibition : Its potential anticancer activity may involve the inhibition of cell proliferation pathways, possibly through apoptosis induction in cancer cells .
Research Findings and Case Studies
The following table summarizes some findings related to the biological activity of compounds structurally similar to this compound:
Scientific Research Applications
2-(4-Ethyl-piperazin-1-YL)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride is a chemical compound with a piperazine ring and a methoxy-substituted phenyl group, existing as a salt with two hydrochloric acid molecules to increase water solubility and stability for pharmaceutical uses. It is an ethylamine derivative, with the ethyl group attached to a piperazine nitrogen atom, and the methoxy group is positioned on a phenyl ring.
Synthesis
The synthesis of this compound involves multiple steps to ensure high yields and purity.
Potential applications:
this compound exhibits significant biological activities, especially in pharmacological contexts, and has potential applications in various fields. Interaction studies are essential to understand how it interacts with biological targets.
Several compounds share structural features with this compound. These compounds highlight the diversity within this chemical class while emphasizing the unique combination of an ethyl group and a methoxy-substituted phenyl ring present in this compound, which may contribute to distinct pharmacological profiles and therapeutic potentials.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Contains a methoxy group on a piperazine | Often used in antidepressants |
| 4-(4-Ethylpiperazin-1-YL)benzamide | Benzamide derivative with piperazine | Exhibits anti-inflammatory properties |
| 1-(4-Methoxyphenyl)piperazine | Similar methoxy substitution | Known for anxiolytic effects |
| 2-(4-Fluorophenyl)piperazine | Fluorinated variant | Enhanced potency in receptor binding |
Comparison with Similar Compounds
2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-yl)-ethylamine Dihydrochloride
Molecular Formula: C₁₃H₂₀Cl₃N₃ (inferred from structure). CAS No.: 1030021-04-5 . Key Differences:
- Substituents : Replaces the methoxy group with a chloro substituent on the phenyl ring and a methyl group on piperazine.
- Impact : Increased lipophilicity due to the chloro group may enhance blood-brain barrier penetration compared to the methoxy analog.
- Application : Likely shares antipsychotic intermediate applications but with altered receptor affinity .
2-(4-Methyl-piperazin-1-yl)-ethylamine Hydrochloride
Molecular Formula: C₇H₁₆ClN₃. CAS No.: 90482-07-8 . Key Differences:
Levocetirizine Dihydrochloride
Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl (molar mass 461.81 g/mol) .
Key Differences :
- Substituents : Contains a chlorophenyl-benzyl group and an ethoxyacetic acid chain.
- Application : Antihistamine (H₁ receptor antagonist) for allergy treatment, contrasting with the dopamine antagonist activity of the target compound.
- Pharmacokinetics : Higher molecular weight and polar groups (e.g., carboxylic acid) reduce CNS penetration, minimizing sedative effects .
Comparative Analysis Table
Key Research Findings
- Structural-Activity Relationship (SAR): The 4-methoxy-phenyl group in the target compound enhances dopamine receptor binding compared to simpler analogs .
- Safety Profiles :
- Synthetic Routes :
- The target compound is synthesized from 4-methoxyphenylacetaldehyde, while chloro analogs require halogenated precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
